

Application Notes and Protocols: Coadministration of Protosappanin B (PSB-0963) with Immunotherapy

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Compound of Interest		
Compound Name:	PSB-0963	
Cat. No.:	B1193545	Get Quote

Disclaimer: The following application notes and protocols are hypothetical and intended for research purposes only. As of the latest literature review, no direct preclinical or clinical studies have been published on the co-administration of Protosappanin B (**PSB-0963**) with immunotherapy. The proposed experiments are based on the known anti-cancer and immunomodulatory properties of Protosappanin B and should be adapted and validated appropriately.

Introduction

Protosappanin B (PSB), a key bioactive component isolated from the heartwood of Caesalpinia sappan, has demonstrated significant anti-tumor effects in various cancer models. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation and migration, and the modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR, Wnt/ β -catenin, and MAPK/ERK[1]. Recent studies have also elucidated its anti-inflammatory properties, including the downregulation of pro-inflammatory cytokines like IL-6, IL-8, IL-1 β , and TNF- α [2][3].

Immunotherapies, particularly immune checkpoint inhibitors (ICIs), have revolutionized cancer treatment. However, a substantial number of patients do not respond to these therapies, often due to an immunosuppressive tumor microenvironment. The rationale for co-administering Protosappanin B with immunotherapy stems from its potential to modulate the tumor microenvironment. By reducing pro-inflammatory cytokines that can contribute to an



immunosuppressive milieu and by directly targeting cancer cell survival pathways, PSB may synergize with immunotherapies to enhance anti-tumor immune responses.

These notes provide a hypothetical framework for researchers to investigate the potential synergistic effects of Protosappanin B and immunotherapy in a preclinical setting.

Data Presentation

Table 1: In Vitro Anti-Proliferative Activity of

Protosappanin B in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value (μg/mL) after 48h	Reference
SW-480	Colon Cancer	21.32	[4][5]
HCT-116	Colon Cancer	26.73	[4][5]
ВТТ	Bladder Cancer	76.53	[4][5]
T24	Bladder Cancer	82.78	[6][7]
5637	Bladder Cancer	113.79	[6][7]
SW620	Colon Cancer	~35.25 (after 24h)	[1]

Table 2: Effect of Protosappanin B on Inflammatory

Cytokine Expression

Cell Line	Treatment	Cytokine	Effect	Reference
Periodontal Ligament Stem Cells	Protosappanin B (2.5, 5, 10 μM)	IL-8, IL-6, IL-1β	Downregulation of mRNA expression	[2]
A875 (Melanoma)	Protosappanin B (15, 20 μM)	TNF-α, NF-κB, COX-2, IL-6	Inhibition of protein expression	[3]



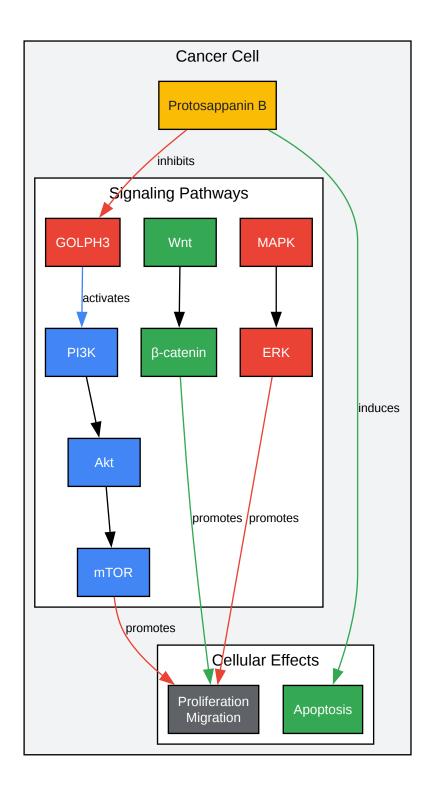
Table 3: Hypothetical In Vivo Efficacy of Protosappanin B and Anti-PD-1 Co-administration in a Murine

Syngeneic Tumor Model

Treatment Group	Tumor Growth Inhibition (%)	Complete Response Rate (%)	Median Survival (days)
Vehicle Control	0	0	20
Protosappanin B (50 mg/kg)	30	0	28
Anti-PD-1 (10 mg/kg)	45	10	35
Protosappanin B + Anti-PD-1	75	40	50

Signaling Pathways and Experimental Workflows

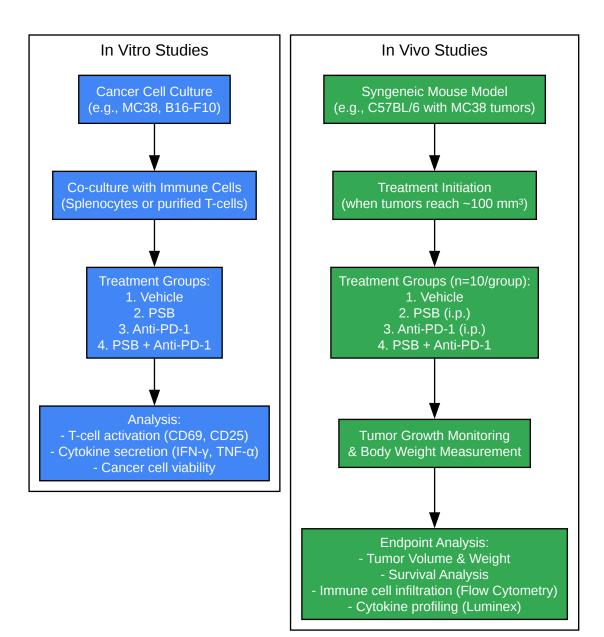




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Caption: Protosappanin B Signaling Pathway in Cancer Cells.





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Caption: Preclinical Workflow for PSB and Immunotherapy Co-administration.

Experimental Protocols Protocol 1: In Vitro Co-culture of Cancer Cells and T-cells

Objective: To determine if Protosappanin B can enhance the anti-tumor activity of T-cells against cancer cells in the presence of an immune checkpoint inhibitor.



Materials:

- Murine cancer cell line (e.g., MC38 colorectal carcinoma)
- Splenocytes from C57BL/6 mice
- Protosappanin B (PSB)
- Anti-mouse PD-1 antibody
- Isotype control antibody
- RPMI-1640 medium, FBS, Penicillin-Streptomycin
- 96-well flat-bottom plates
- Flow cytometer and relevant antibodies (anti-CD3, anti-CD8, anti-CD69, anti-IFN-y)
- Cell viability assay kit (e.g., CellTiter-Glo®)

Methodology:

- T-cell Isolation: Isolate splenocytes from C57BL/6 mice using a standard protocol. For some experiments, CD8+ T-cells can be purified using magnetic-activated cell sorting (MACS).
- Co-culture Setup:
 - Seed 1 x 10⁴ MC38 cells per well in a 96-well plate and allow them to adhere overnight.
 - The next day, add 1 x 10⁵ splenocytes to each well (Effector:Target ratio of 10:1).
- Treatment:
 - Prepare treatment media containing:
 - Vehicle control
 - Protosappanin B (at a non-toxic concentration for immune cells, e.g., 1-10 μg/mL)



- Anti-PD-1 antibody (e.g., 10 μg/mL)
- Isotype control antibody (10 μg/mL)
- Protosappanin B + Anti-PD-1 antibody
- Add the respective treatment media to the co-culture wells.
- Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
- Analysis:
 - T-cell Activation: After 24-48 hours, collect the non-adherent cells and stain for T-cell activation markers (CD3, CD8, CD69) and analyze by flow cytometry.
 - \circ Cytokine Production: Collect the supernatant after 72 hours and measure IFN-y and TNF- α levels by ELISA or CBA.
 - Cancer Cell Viability: After 72 hours, gently wash the wells to remove immune cells and measure the viability of the remaining adherent cancer cells using a viability assay.

Protocol 2: In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the in vivo efficacy and systemic immune response of Protosappanin B in combination with an anti-PD-1 antibody.

Materials:

- C57BL/6 mice (6-8 weeks old)
- MC38 colorectal carcinoma cells
- Protosappanin B (for in vivo use)
- In vivo grade anti-mouse PD-1 antibody
- In vivo grade isotype control antibody
- Sterile PBS and appropriate vehicle for PSB



· Calipers for tumor measurement

Methodology:

- Tumor Implantation: Subcutaneously inject 5 x 10⁵ MC38 cells into the flank of each C57BL/6 mouse.
- Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Treatment Groups: When tumors reach an average volume of 80-100 mm³, randomize the mice into four groups (n=10 per group):
 - Group 1: Vehicle control (e.g., PBS, administered intraperitoneally (i.p.) twice weekly)
 - Group 2: Protosappanin B (e.g., 50 mg/kg, i.p., daily)
 - Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice weekly)
 - Group 4: Protosappanin B + Anti-PD-1 antibody (at the same doses and schedules as the single-agent groups)
- Efficacy Assessment:
 - Continue to monitor tumor volume and body weight for the duration of the study (e.g., 21-28 days).
 - Monitor animal health and record survival.
- Endpoint Analysis:
 - At the end of the study, or when tumors reach the predetermined endpoint, euthanize the mice.
 - Excise the tumors and weigh them.
 - Process a portion of the tumor and spleen for immune cell profiling by flow cytometry (e.g., CD4+ T-cells, CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells).



Analyze cytokine levels in the serum and tumor homogenates.

Statistical Analysis: Tumor growth curves should be analyzed using a two-way ANOVA. Survival data should be analyzed using the Kaplan-Meier method with a log-rank test. Endpoint measurements between groups should be compared using a one-way ANOVA or t-test. A p-value of <0.05 is typically considered statistically significant.

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